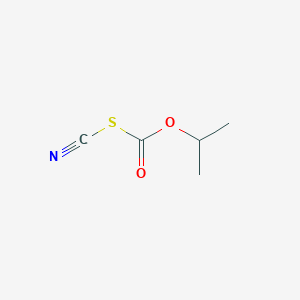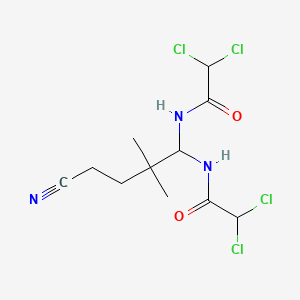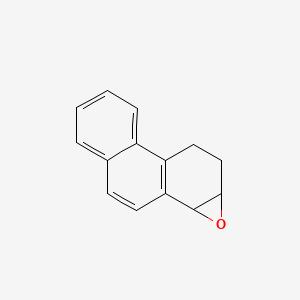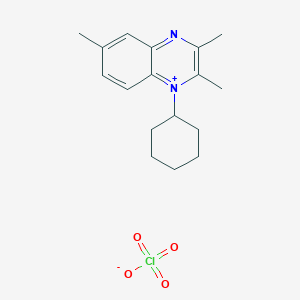
1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dimethylphenyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with 5,5-dimethylhydantoin under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Medetomidine: An imidazole derivative with sedative and analgesic properties.
Dexmedetomidine: A more selective α2-adrenergic receptor agonist used in clinical settings.
Imidazole: A basic structure found in many biologically active compounds.
Uniqueness
1-(2,3-Dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both dimethylphenyl and imidazolidine-2,4-dione moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
56947-52-5 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-8-6-5-7-10(9(8)2)15-12(17)14-11(16)13(15,3)4/h5-7H,1-4H3,(H,14,16,17) |
InChIキー |
WTHNIFITNZGFRL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2C(=O)NC(=O)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)


![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)

![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)


